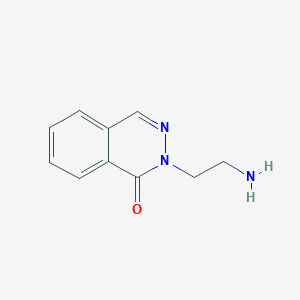

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one, also known as 2-AEPD, is an organic compound with a wide range of scientific research applications. It is an important building block for organic synthesis, due to its low toxicity and easy synthesis method. It has been widely studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

- AEAP-modified spherical nanocellulose aerogels have been synthesized successfully . These aerogels possess a nano-porous network structure with high surface areas. They can potentially be applied for CO₂ capture via covalent bonding.

- Researchers have explored 2-APB congeners with small substituents, including AEAP, to study their influence on store-operated calcium entry (SOCE) activity . Understanding these interactions can lead to insights in pharmacology and drug development.

- AEAP derivatives, such as 4-(2-Aminoethyl)benzenesulfonamide , play a role in synthesizing dyes and other organic compounds . These applications are relevant in materials science and chemical industries.

- Tris(2-aminoethyl)amine (TREN), a related compound, forms stable complexes with transition metals. It acts as a tetradentate chelating ligand . These complexes find applications in catalysis and coordination chemistry.

- Tris(2-aminoethyl)amine is also used as a reagent for cleaving the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis . This step is crucial in solid-phase peptide assembly.

Aerogels and CO₂ Capture

Pharmacology and SOCE Activity

Dye Synthesis and Organic Compounds

Transition Metal Complexes and Chelating Ligands

Peptide Synthesis and Fmoc Cleavage

properties

IUPAC Name |

2-(2-aminoethyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNPHFNGMIZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)

![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)

![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)